Deoxycholic acid

Catalog No.
S525651
CAS No.
83-44-3
M.F
C24H40O4
M. Wt
392.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deoxycholic acid

CAS Number

83-44-3

Product Name

Deoxycholic acid

IUPAC Name

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H40O4

Molecular Weight

392.6 g/mol

InChI

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1

InChI Key

KXGVEGMKQFWNSR-LLQZFEROSA-N

SMILES

C[C@@H]([C@H]1CC[C@@]2([H])[C@]3([H])CC[C@]4([H])C[C@H](O)CC[C@]4(C)[C@@]3([H])C[C@H](O)[C@]12C)CCC(O)=O

Solubility

43.6 mg/L (at 20 °C)
1.11e-04 M
@ 15 °C: 0.24 G/L IN WATER, 220.7 G/L IN ALC, IN ETHER: 1.16 G/L, IN CHLOROFORM: 2.94 G/L, IN BENZENE: 0.12 G/L, IN ACETONE: 10.46 G/L, IN GLACIAL ACETIC ACID: 9.06 G/L; SOL IN SOLN OF ALKALI HYDROXIDES OR CARBONATES
water solubility = 43.6 mg/l @ 20 °C
0.0436 mg/mL

Synonyms

12beta-Isomer Deoxycholic Acid, 3beta-Isomer Deoxycholic Acid, 5alpha-Isomer Deoxycholic Acid, Acid, 5alpha-Isomer Deoxycholic, Acid, Choleic, Acid, Deoxycholic, Acid, Desoxycholic, Acid, Dihydroxycholanoic, Acid, Lagodeoxycholic, Choleic Acid, Deoxycholate, Deoxycholate, Sodium, Deoxycholic Acid, Deoxycholic Acid, 12beta Isomer, Deoxycholic Acid, 12beta-Isomer, Deoxycholic Acid, 3beta Isomer, Deoxycholic Acid, 3beta-Isomer, Deoxycholic Acid, 5alpha Isomer, Deoxycholic Acid, 5alpha-Isomer, Deoxycholic Acid, Disodium Salt, Deoxycholic Acid, Magnesium (2:1) Salt, Deoxycholic Acid, Monoammonium Salt, Deoxycholic Acid, Monopotassium Salt, Deoxycholic Acid, Monosodium Salt, Deoxycholic Acid, Sodium Salt, 12beta-Isomer, Desoxycholic Acid, Dihydroxycholanoic Acid, Lagodeoxycholic Acid, Sodium Deoxycholate

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Description

The exact mass of the compound Deoxycholic acid is 392.29266 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 43.6 mg/l (at 20 °c)1.11e-04 m@ 15 °c: 0.24 g/l in water, 220.7 g/l in alc, in ether: 1.16 g/l, in chloroform: 2.94 g/l, in benzene: 0.12 g/l, in acetone: 10.46 g/l, in glacial acetic acid: 9.06 g/l; sol in soln of alkali hydroxides or carbonateswater solubility = 43.6 mg/l @ 20 °c0.0436 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8797. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Gastrointestinal Agents - Cholagogues and Choleretics. It belongs to the ontological category of dihydroxy-5beta-cholanic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]. However, this does not mean our product can be used or applied in the same or a similar way.
  • Origin and Significance: DCA is a secondary bile acid []. Our bodies produce primary bile acids (cholic acid and chenodeoxycholic acid) in the liver. Intestinal bacteria then convert these primary forms into secondary bile acids, including DCA []. DCA plays a crucial role in fat digestion and absorption by emulsifying dietary fats in the small intestine [].

Molecular Structure Analysis

  • Key Features: The molecular structure of DCA is a steroid skeleton with four hydroxyl groups and a carboxylic acid group (C24H40O4). The presence of multiple hydroxyl groups makes it amphiphilic, having both water-soluble and fat-soluble regions. This property allows it to interact with and break down fat molecules [].

Chemical Reactions Analysis

  • Synthesis

    DCA is not typically synthesized for research purposes as it's a naturally occurring bile acid. However, research has been conducted on the metabolic pathway by which intestinal bacteria convert primary bile acids into DCA [].

  • Decomposition

    The decomposition of DCA likely follows the same pathway as other bile acids. Studies suggest bile acids undergo degradation by gut microbes in the colon, ultimately forming simpler molecules [].


Physical And Chemical Properties Analysis

  • Melting Point: 174-177 °C
  • Boiling Point: Decomposes before boiling
  • Solubility: Soluble in hot alcohol, acetic acid, and slightly soluble in water
  • Stability: Relatively stable under physiological conditions []
  • Fat Disruption: When injected subcutaneously (under the skin), DCA disrupts the cell membranes of adipocytes (fat cells) leading to their destruction []. This mechanism is being explored for its potential in fat reduction procedures [].
  • Toxicity

    DCA is generally well-tolerated when used as intended. However, injection site reactions like swelling, bruising, and pain can occur []. In rare cases, nerve injury or tissue death have been reported [].

  • Flammability

    DCA is not flammable.

  • Submental Fat Reduction

    The most established application of DCA in scientific research is for reducing submental fat, also known as "double chin." ATX-101, a synthetic formulation of DCA, was approved by the FDA in 2015 under the brand name Kybella as the first injectable drug for this purpose []. Multiple studies have demonstrated the efficacy and safety of ATX-101 in reducing submental fat compared to a placebo [, ].

  • Other Potential Applications

    Research is ongoing to explore the potential use of DCA for fat reduction in other areas of the body. However, these applications are currently considered "off-label" and require further investigation. A systematic review highlighted the use of DCA for treating antiretroviral therapy-associated lipohypertrophy, a condition where fat accumulates in specific body regions due to certain HIV medications []. However, this was a small-scale study, and more research is needed.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

CRYSTALS FROM ALC

XLogP3

4.9

Exact Mass

392.29266

LogP

3.5
3.5 (LogP)
log Kow = 3.50
3.50

Appearance

white to off-white solid powder

Melting Point

177 °C
177.0 °C
176-178 °C
171-174°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

005990WHZZ

Related CAS

302-95-4 (mono-hydrochloride salt))
71888-65-8 (magnesium (2:1) salt)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (85.42%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For improvement in appearance of moderate to severe fullness associated with submental fat in adults.
FDA Label
Treatment of localised fat deposits

Therapeutic Uses

Cholagogues and Choleretics; Detergents
The useful effects of exogenous bile acids result from their capacity to decrease the cholesterol content of the bile and promote dissolution of cholesterol gallstones. /Bile acids/
VET USE: TO INCR VOL OF BILE WITHOUT SIGNIFICANTLY ALTERING PROPORTIONS OF ITS CONSTITUENTS. MOST EFFECTIVE BILE ACID IN AIDING ABSORPTION OF FATS & FAT-SOLUABLE VITAMINS.

MeSH Pharmacological Classification

Cholagogues and Choleretics

ATC Code

D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AX - Other dermatologicals
D11AX24 - Deoxycholic acid

Mechanism of Action

As a bile acid, deoxycholic acid emulsifies fat in the gut. Synthetically derived deoxycholic acid, when injected, stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis. This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages. Deoxycholic acid's actions are reduced by albumin and tissue-associated proteins, therefore its effect is limited to protein-poor subcutaneous fat tissue. Protein-rich tissues like muscle and skin are unaffected by deoxycholic acid, contributing to its safety profile.
IN SOLN CONJUGATED BILE SALTS FORM MICELLES IN WHICH LIPID MATERIALS MAY BE ENTRAINED. ...ALSO PROMOTE DIGESTION OF FATS BY STIMULATING PANCREATIC SECRETION & BY ACTIVATING PANCREATIC LIPASE. ... DEOXYCHOLIC.../ACID/ PROMOTE/S/ NET EXCRETION OF NA, K, & WATER IN COLON...MAY BE...FACTORS REGULATING COLONIC ABSORPTION.
DEOXYCHOLATE ADMIN DECR ABSORPTION OF CHOLESTEROL FROM HUMAN INTESTINAL TRACT. IT APPEARED TO INFLUENCE INTESTINAL FLORA AS ASSESSED INDIRECTLY BY ANALYSIS OF TYPES OF NEUTRAL STEROLS ELIM WITH FECES.

Pictograms

Irritant

Irritant

Other CAS

83-44-3

Wikipedia

Deoxycholic acid
Deoxycholate

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> EMULSIFIER; -> JECFA Functional Classes
Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]

Methods of Manufacturing

ISOLATION: WIELAND, SIEBERT, Z PHYSIOL CHEM 262, 1 (1939). FROM CHOLIC ACID: SIFFERD, US PATENT 2,765,316 (1956 TO ARMOUR). STRUCTURE & SYNTHESIS: LF LIESER, M FIESER, STEROIDS (REINHOLD, NY, 1959). LAB PREPN FROM OX BILE: GATTERMANN-WIELAND, PRAXIS DES ORGANISCHEN CHEMIKERS (DE GRUYTER, BERLIN, 40TH ED, 1961) PAGE 361.
Isolation from bile.

General Manufacturing Information

Cholan-24-oic acid, 3,12-dihydroxy-, (3.alpha.,5.beta.,12.alpha.)-: ACTIVE
COMPLEXES WITH FATTY ACIDS HAVE BEEN STUDIED EXTENSIVELY: SOBOTKA, GOLDBERG, BIOCHEM J 26, 555 (1932); SOBOTKA, CHEM REV 15, 362 (1934). SURFACE ACTIVITY: IDEM, CHEMISTRY OF THE STEROIDS, NY (1938).
BILE ACIDS DO NOT OCCUR IN BILE AS SUCH BUT RATHER AS THE SALT FORM CONJUGATED WITH TAURINE OR GLYCINE. /BILE ACIDS/
AN ADDUCT WITH MENTHOL IS MARKETED UNDER NAME DEGALOL.
FORMS MOLECULAR COORDINATION COMPD (SO CALLED CHOLEIC ACIDS) WITH MANY SUBSTANCES;

Interactions

...COMPETITION FOR EXTRAVASCULAR BINDING SITES BY DEOXYCHOLIC ACID MAY EXPLAIN REDUCED VOL OF DISTRIBUTION OF BROMSULFOPHTHALEIN IN PRESENCE OF BILE ACID.
COMPD INCL DEOXYCHOLATE POTENTIATED ANTISTAPHYLOCOCCI ACTIVITY OF GENTAMYCIN, MONOMYCIN, KANAMYCIN, & NEOMYCIN.
Deoxycholic acid was tested alone and as a promoter of N-nitrosobis(2-hydroxypropyl)amine induced carcinogenesis in the hamster. Three groups of 5 to 6-wk-old male Syrian hamsters (SYR)/NI were used and 10 animals per group were given subcutaneous injections of 0.9% NaCl, once per week for 5 weeks. Group 1 received no further treatment; groups 2 and 3 received 0.1% and 0.5% DCA in their feed for 30 weeks, respectively. Animals were autopsied at week 35. There was no significant difference in body wt. between groups 1 and 2, whereas there was a significant decrease in body weight for group 3 (P<0.005). There were no liver tumors, bile duct proliferation, gallbladder lesions or polyps, pancreatic lesions, or pancreatic duct hyperplasia in these 3 groups. In the promoter study, three groups of 5 to 6-wk-old hamsters (number not stated) were given a subcutaneous injection of 500 mg/kg body wt. N-nitrosobis(2-hydroxypropyl)amine per week for 5 weeks. Group 4 received no further treatment and the N-nitrosobis(2-hydroxypropyl)amine treatment was followed by 0.1% DCA (group 5) , or 0.5% DCA (group 6) in the feed for 30 weeks. There was a significant body weight loss (P<0.005) for groups 5 and 6 compared to group 4. DCA significantly increased the induction of cholangiocarcinomas 10/19 in group 5 (P<0.006); 9/25 in group 6 (P<0.05) compared to group 4 which had 1/15. Pancreatic carcinomas were significantly increased in group 5 (14/19, P<0.03). Therefore, under the conditions of this experiment, DCA was not carcinogenic when given alone but was an effective promoter of N-nitrosobis(2-hydroxypropyl)amine-induced hepatic and pancreatic carcinogenesis in hamsters.

Dates

Modify: 2023-08-15
1: Hill MJ. The ratio of lithocholic to deoxycholic acid in faeces: a risk factor in colorectal carcinogenesis. Eur J Cancer Prev. 1991 Oct;1 Suppl 2:75-8. Review. PubMed PMID: 1842737.
2: Marcus SN, Heaton KW. Deoxycholic acid and the pathogenesis of gall stones. Gut. 1988 Apr;29(4):522-33. Review. PubMed PMID: 3286385; PubMed Central PMCID: PMC1433553.
3: Owen RW, Thompson MH, Hill MJ, Wilpart M, Mainguet P, Roberfroid M. The importance of the ratio of lithocholic to deoxycholic acid in large bowel carcinogenesis. Nutr Cancer. 1987;9(2-3):67-71. Review. PubMed PMID: 3550718.
4: LaRusso NF, Szczepanik PA, Hofmann AF. Effect of deoxycholic acid ingestion on bile acid metabolism and biliary lipid secretion in normal subjects. Gastroenterology. 1977 Jan;72(1):132-40. Review. PubMed PMID: 318580.

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